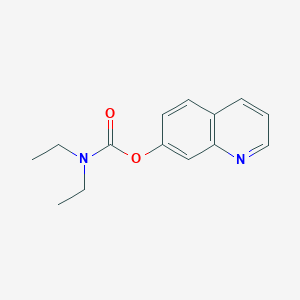

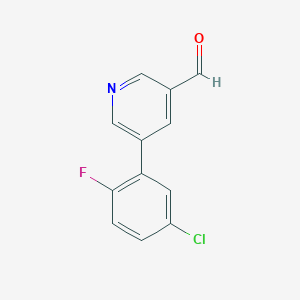

![molecular formula C14H11N3O B11872070 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide CAS No. 603973-01-9](/img/structure/B11872070.png)

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are nitrogen-containing fused bicyclic heterocycles. These compounds are considered privileged scaffolds in medicinal chemistry due to their ability to display a wide range of pharmacological activities, such as antifungal, antibacterial, antitumor, antipyretic, analgesic, antiulcer, anxiolytic, antineoplastic, cardiac stimulant, and anti-osteoporotic activities .

Preparation Methods

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry. This method is devoid of caustic or expensive reagents, such as transition metal complexes . Another approach involves the use of α-halo ketones or aryl aldehydes and substituted isonitriles . Industrial production methods often utilize multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .

Chemical Reactions Analysis

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines and their derivatives .

Scientific Research Applications

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the construction of various heterocyclic compounds . In biology, it is studied for its potential as an antifungal, antibacterial, and antitumor agent . In medicine, it is explored for its potential use in treating conditions such as ulcers, anxiety, and osteoporosis . In industry, it is used in the development of new chemosynthetic strategies and drug development .

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation leads to various downstream effects, including the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide can be compared with other similar compounds, such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrimidine . These compounds share similar structural features and pharmacological activities but differ in their specific chemical properties and applications. For example, imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .

Properties

CAS No. |

603973-01-9 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

3-imidazo[1,2-a]pyridin-2-ylbenzamide |

InChI |

InChI=1S/C14H11N3O/c15-14(18)11-5-3-4-10(8-11)12-9-17-7-2-1-6-13(17)16-12/h1-9H,(H2,15,18) |

InChI Key |

VJFGIPQYZCOQGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

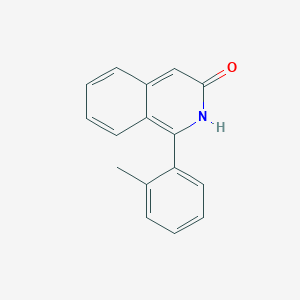

![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)

![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)